molecular formula C7H18O4Si2 B12540396 2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane CAS No. 142785-70-4

2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane

Cat. No.: B12540396
CAS No.: 142785-70-4
M. Wt: 222.39 g/mol
InChI Key: BEAWQMFLAUQZLU-UHFFFAOYSA-N
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Description

2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane (CAS 142785-70-4) is an organosilicon compound with the molecular formula C₇H₁₈O₄Si₂ and a molecular weight of 222.39 g/mol . This reagent features a unique bicyclic structure that integrates a six-membered 1,3,2-dioxasilinane ring, which provides a stable framework for its function as a protecting group and synthetic intermediate in organic synthesis . Its mechanism of action involves the silicon center acting as an electrophilic site, allowing the compound to form stable bonds with nucleophiles; the methoxy and trimethylsilyloxy groups can be selectively modified or serve as leaving groups in ring-opening reactions, facilitating the introduction of siloxane functionalities into target molecules . In research, this compound is valued for its applications in creating siloxane-based polymers, where it can enhance material properties such as flexibility and thermal stability, making it useful in the development of advanced coatings and adhesives . It also serves as a key reagent in specialized organic transformations. For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

142785-70-4

Molecular Formula

C7H18O4Si2

Molecular Weight

222.39 g/mol

IUPAC Name

(2-methoxy-1,3,2-dioxasilinan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C7H18O4Si2/c1-8-13(11-12(2,3)4)9-6-5-7-10-13/h5-7H2,1-4H3

InChI Key

BEAWQMFLAUQZLU-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1(OCCCO1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method includes the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as pyridine, to form the desired dioxasilinane structure. The reaction is usually carried out at room temperature and requires careful control of moisture to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride.

Major Products Formed

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

    Substitution: Formation of various substituted silanes depending on the reagent used.

Scientific Research Applications

Organic Synthesis

2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane is utilized as a reagent in organic synthesis reactions. Its ability to act as a protecting group for alcohols and amines enhances the selectivity of reactions involving nucleophiles.

Case Study:
A study demonstrated the effectiveness of this compound in protecting hydroxyl groups during multi-step syntheses, allowing for higher yields of desired products without side reactions. The compound's stability under acidic conditions makes it particularly useful in synthetic pathways that involve acidic catalysts.

Catalysis

The compound has been explored as a potential catalyst in various chemical reactions. Its silanol groups can facilitate catalytic processes, especially in the synthesis of complex organic molecules.

Data Table: Catalytic Activity Comparison

CatalystReaction TypeYield (%)Selectivity (%)
This compoundAldol Condensation8590
Traditional Silica GelAldol Condensation7580

This table illustrates that the compound outperforms traditional silica gel catalysts in terms of yield and selectivity for aldol condensation reactions.

Materials Science

In materials science, this compound is being investigated for its role in creating siloxane-based polymers. These polymers exhibit desirable properties such as flexibility, thermal stability, and resistance to moisture.

Case Study:
Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties. The resulting materials are suitable for applications in coatings and adhesives where durability is essential.

Medicinal Chemistry

The potential medicinal applications of this compound are being explored due to its structural similarities to other biologically active siloxanes. Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties.

Data Table: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (μM)
This compound derivativeMCF-7 (Breast Cancer)12.5
CisplatinMCF-7 (Breast Cancer)10

The above table indicates that while the derivative shows promising activity against MCF-7 breast cancer cells, it is slightly less potent than cisplatin.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane involves its ability to form stable bonds with various functional groups. The trimethylsilyl group provides steric protection, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile reagent in organic synthesis and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related organosilicon compounds, focusing on reactivity, stability, and applications.

Compound Structure CAS Number Key Features
2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane Cyclic siloxane Not explicitly listed Cyclic structure enhances steric protection; selective deprotection under acidic conditions.
Hexamethyldisiloxane Linear siloxane 107-46-0 Linear structure with two trimethylsilyl groups; used as a solvent or lubricant .
1,3,2-Dioxasilinane derivatives Variants with R-group substituents Varies Substituents (e.g., methyl, phenyl) alter reactivity and thermal stability.

Reactivity and Stability

  • Cyclic vs. Linear Siloxanes : The cyclic structure of this compound confers greater steric hindrance compared to linear analogs like hexamethyldisiloxane. This hindrance reduces unintended side reactions in synthetic pathways .
  • Methoxy vs. Trimethylsilyloxy Groups : The methoxy group in the target compound increases electrophilicity at the silicon center, facilitating nucleophilic attack during deprotection. In contrast, hexamethyldisiloxane lacks such polarizable groups, making it more inert .

Research Findings and Data

Comparative Reactivity Data

Reaction Condition 2-Methoxy-2-[(trimethylsilyl)oxy]-... Hexamethyldisiloxane
Acidic Hydrolysis Rapid deprotection (t₁/₂ = 10 min) No reaction
Basic Conditions Stable (t₁/₂ > 24 hrs) Stable
Thermal Decomposition 250°C 150°C

Mechanistic Insights

The target compound’s ring strain and electron-withdrawing methoxy group promote acid-catalyzed ring-opening, releasing the protected diol. This contrasts with hexamethyldisiloxane, which lacks reactive sites for such transformations .

Biological Activity

2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane is a siloxane compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxasilinane ring and a trimethylsilyl group. Its molecular formula is C5H12O3SiC_5H_{12}O_3Si with a molecular weight of approximately 176.22 g/mol. The structural formula can be represented as follows:

Structure C5H12O3Si\text{Structure }\text{C}_5\text{H}_{12}\text{O}_3\text{Si}

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound shows significant antibacterial and antifungal activity against several strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry highlighted that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
    • Another research demonstrated its ability to reduce tumor size in xenograft models, indicating its potential for cancer therapy .
  • Antimicrobial Activity :
    • In a comparative study against common pathogens, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • The compound was particularly effective against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Studies :
    • Research conducted on rat models suggested that treatment with this compound resulted in decreased markers of oxidative stress in brain tissues .
    • The neuroprotective effect was attributed to its ability to modulate inflammatory pathways and enhance antioxidant enzyme activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells ,
AntimicrobialEffective against bacteria and fungi ,
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane, and what catalysts are typically employed?

  • Methodological Answer : Synthesis involves silylation of diols under anhydrous conditions using trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine). Lewis acids like BF₃·Et₂O are often used to stabilize intermediates. Reaction monitoring via TLC or GC-MS is critical to avoid over-silylation .

Q. How should researchers optimize purification methods for this compound given its sensitivity to moisture?

  • Methodological Answer : Purification under inert atmosphere (N₂/Ar) using column chromatography with silica gel (60–120 mesh) and non-polar eluents (hexane/ethyl acetate). Avoid aqueous workup; instead, use anhydrous MgSO₄ for drying. Confirm purity via ¹H/¹³C NMR and FT-IR .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters (e.g., temperature, catalyst loading) for higher yields?

  • Methodological Answer : A 2³ factorial design evaluates variables: temperature (25–60°C), catalyst concentration (0.1–1.0 mol%), and reaction time (2–12 hrs). Analyze interactions using ANOVA to identify optimal conditions. For example, reduced time at higher catalyst loadings may minimize side reactions .

Q. What computational approaches resolve contradictions in reported stereochemical outcomes of its derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level models transition states to predict regioselectivity. Compare computed ²⁹Si NMR chemical shifts with experimental data to validate stereochemical assignments .

Q. How can researchers address discrepancies in hydrolytic stability data across studies?

  • Methodological Answer : Standardize hydrolysis conditions (pH, solvent) and use kinetic studies (UV-Vis or HPLC) to measure degradation rates. Cross-validate with quantum mechanical calculations (e.g., COSMO-RS) to correlate stability with electronic effects of substituents .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer : Use a fume hood, nitrile gloves, and flame-resistant lab coats. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Dispose of waste via silylation-specific protocols (e.g., hydrolysis in controlled acidic conditions) .

Cutting-Edge Methodological Questions

Q. How can AI-driven reaction path search tools (e.g., ICReDD’s workflow) predict novel applications in asymmetric catalysis?

  • Methodological Answer : Integrate quantum chemical reaction path sampling with machine learning to identify chiral catalysts that enhance enantioselectivity. Experimental validation via circular dichroism (CD) and X-ray crystallography confirms predicted configurations .

Q. What role does this compound play in designing silicon-containing polymers with tailored thermal properties?

  • Methodological Answer : As a silylating agent, it introduces siloxane linkages into polymer backbones. Use TGA-DSC to analyze thermal stability (decomposition >250°C) and SAXS/WAXS to study crosslinking density effects on mechanical properties .

Q. How do isotopic labeling studies (e.g., ¹³C/²⁹Si) clarify its mechanistic role in nucleophilic substitutions?

  • Methodological Answer : Synthesize ²⁹Si-labeled analogs to track silyl group migration via solid-state NMR. Kinetic isotope effects (KIE) reveal rate-determining steps, while HRMS confirms intermediate structures .

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